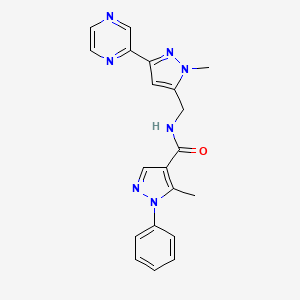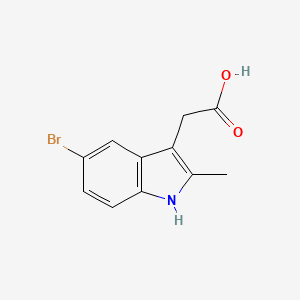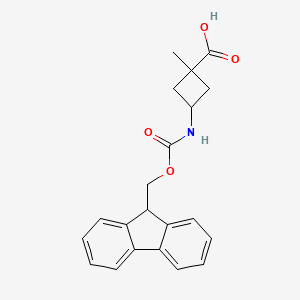
5-Methyl-N-((1-Methyl-3-(Pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N7O and its molecular weight is 373.42. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrrolopyrazinderivate haben vielversprechende antibakterielle Eigenschaften gezeigt. Diese Verbindungen zeigen hemmende Wirkungen gegen Bakterien, Pilze und andere Mikroorganismen. Forscher haben ihr Potenzial als neuartige Antibiotika oder Antiseptika untersucht .
Entzündungshemmende Eigenschaften
Einige Pyrrolopyrazinderivate zeigen entzündungshemmende Aktivität. Sie können Immunantworten modulieren, Entzündungen reduzieren und möglicherweise als therapeutische Mittel für entzündliche Erkrankungen dienen .
Antivirale Wirkungen
Bestimmte Pyrrolopyrazinderivate zeigen antivirale Aktivität. Forscher haben ihr Potenzial zur Bekämpfung von Virusinfektionen untersucht, obwohl die genauen Mechanismen noch nicht vollständig geklärt sind .
Antioxidative Kapazität
Pyrrolopyrazine besitzen antioxidative Eigenschaften, die dazu beitragen können, Zellen vor oxidativem Stress zu schützen und Schäden durch freie Radikale zu verhindern. Diese Verbindungen können zur allgemeinen Gesundheit und Krankheitsprävention beitragen .
Antitumor-Potenzial
Studien deuten darauf hin, dass Pyrrolopyrazinderivate Antitumor-Effekte haben könnten. Sie könnten das Wachstum, die Proliferation oder die Metastasierung von Krebszellen beeinträchtigen. Weitere Forschung ist erforderlich, um ihre Wirksamkeit und Sicherheit zu validieren .
Kinase-Hemmung
5H-Pyrrolo[2,3-b]pyrazinderivate haben Aktivität als Kinase-Hemmer gezeigt. Kinasen spielen eine entscheidende Rolle in zellulären Signalwegen, und die Hemmung spezifischer Kinasen kann therapeutisch relevant für Krankheiten wie Krebs sein .
Natürliche Quellen
Viele Pyrrolopyrazinderivate wurden aus verschiedenen Quellen isoliert, darunter Pflanzen, Mikroben, Boden und Meereslebewesen. Die Erforschung dieser natürlichen Verbindungen bietet Einblicke in ihre möglichen Anwendungen .
Struktur-Aktivitäts-Beziehungsforschung (SAR)
Trotz der Bedeutung des Pyrrolopyrazingerüsts gibt es nur begrenzte SAR-Studien. Forscher sollten die Beziehungen zwischen Strukturmodifikationen und biologischen Aktivitäten untersuchen, um das Drug-Design zu leiten .
Zusammenfassend lässt sich sagen, dass die Pyrrolopyrazinstruktur als attraktives Gerüst für die Forschung zur Medikamentenentwicklung dient. Ihre vielfältigen biologischen Aktivitäten rechtfertigen weitere Untersuchungen, und das Verständnis ihrer synthetischen Methoden und Wirkmechanismen wird medizinischen Chemikern helfen, neue Leitstrukturen für verschiedene Krankheiten zu entwickeln . Wenn Sie spezielle Fragen haben oder weitere Einzelheiten benötigen, können Sie sich gerne an uns wenden!
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Eigenschaften
IUPAC Name |
5-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-14-17(12-24-27(14)15-6-4-3-5-7-15)20(28)23-11-16-10-18(25-26(16)2)19-13-21-8-9-22-19/h3-10,12-13H,11H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQNYBFKOZIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NN3C)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482789.png)
![1-[1-(benzenesulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2482791.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2482797.png)
![2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2482799.png)

![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)
![1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene](/img/structure/B2482804.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene](/img/structure/B2482805.png)
![4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2482807.png)


